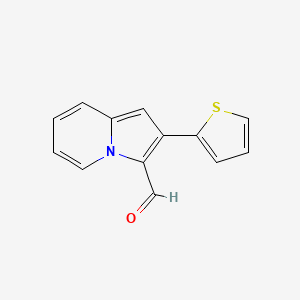

2-Thiophen-2-yl-indolizine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Thiophen-2-yl-indolizine-3-carbaldehyde is a chemical compound . It is used for experimental and research purposes .

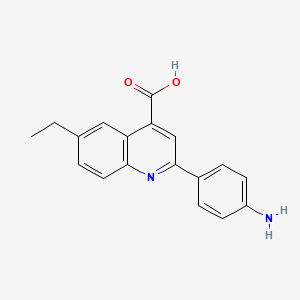

Molecular Structure Analysis

The molecular formula of 2-Thiophen-2-yl-indolizine-3-carbaldehyde is C13H9NOS . The molecular weight is 227.28 . For more detailed structural information, please refer to the molecular file provided in the chemical databases .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Domino Reactions : 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives are synthesized via one-pot domino reactions. These reactions involve the combination of various reactants, like alkyl or aryl isocyanides and pyridine-2-carbaldehyde, in the presence of acetoacetanilide, demonstrating the compound's role in facilitating complex chemical reactions (Ziyaadini et al., 2011).

- Synthesis of Indolizine-1-carbaldehydes : Efficient one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides is developed, showcasing the compound's potential in streamlined and straightforward chemical synthesis processes (Gao et al., 2016).

Biological and Pharmacological Applications

- Antioxidant and Antimicrobial Activities : Novel 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives exhibit significant antioxidant and antimicrobial activities, suggesting their potential in medicinal chemistry and pharmaceutical applications (Gopi et al., 2016).

- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Derivatives of 2-Thiophen-2-yl-indolizine-3-carbaldehyde have been found to inhibit HIV-1 reverse transcriptase enzyme, indicating their potential use in antiretroviral therapy (El‐Hussieny et al., 2019).

Material Science and Industrial Applications

- Corrosion Inhibition : Thiophene derivatives, including 2-Thiophen-2-yl-indolizine-3-carbaldehyde, are effective as corrosion inhibitors for metals like aluminum alloys in acidic mediums. This application is crucial in the field of material science and industrial maintenance (Arrousse et al., 2022).

Sensor Development

- Fluorescent Sensor for Ferric Ion : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a derivative of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, has been used as a fluorescent sensor for detecting ferric ions, showcasing its application in chemical sensing technologies (Zhang et al., 2016).

Propriétés

IUPAC Name |

2-thiophen-2-ylindolizine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZDGBKEEBTVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404285 |

Source

|

| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

CAS RN |

558473-20-4 |

Source

|

| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)